4,7-Dichloro-8-fluoropyrido[4,3-D]pyrimidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H2Cl2FN3 |
|---|---|
Molecular Weight |
218.01 g/mol |
IUPAC Name |
4,7-dichloro-8-fluoropyrido[4,3-d]pyrimidine |
InChI |
InChI=1S/C7H2Cl2FN3/c8-6-3-1-11-7(9)4(10)5(3)12-2-13-6/h1-2H |
InChI Key |
QLYAWOKSYVXHSX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=C(C(=N1)Cl)F)N=CN=C2Cl |
Origin of Product |
United States |
Preparation Methods
Key Reaction Conditions:
-
Reagents : POCl₃ (23 equiv), DIPEA (5 equiv)
-
Temperature : 100°C
-
Duration : 1 hour
-
Yield : Crude product (2,4,7-trichloro-8-fluoropyrido[4,3-d]pyrimidine, Compound 40) is obtained without purification.
This step generates 2,4,7-trichloro-8-fluoropyrido[4,3-d]pyrimidine (Compound 40), which serves as a critical intermediate. Selective dechlorination or substitution at position 2 is then employed to yield the target 4,7-dichloro derivative.
Selective Substitution at Position 2
To convert the trichloro intermediate (Compound 40) into 4,7-dichloro-8-fluoropyrido[4,3-d]pyrimidine, position 2 must be selectively functionalized. This is achieved through nucleophilic aromatic substitution (SₙAr) with a suitable nucleophile, such as a methoxy or amine group.
Example Protocol:
-
Substitution with a Piperazine Derivative :
-
Reagents : tert-Butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate, DIPEA
-
Solvent : Dichloromethane
-
Temperature : -40°C
-
Duration : 0.5 hours
-
Outcome : Substitution at position 4 yields 4-substituted-2,7-dichloro-8-fluoropyrido[4,3-d]pyrimidine .
-
-
Further Functionalization :
Subsequent substitution at position 2 with ((2R,7aS)-2-fluorotetrahydro-1H-pyrrolizin-7a-yl)methanol under reflux conditions introduces the desired moiety, leaving positions 4 and 7 as chlorides.
Alternative Multi-Step Synthesis
An alternative route involves constructing the pyrido[4,3-d]pyrimidine ring system with pre-installed halogen atoms. This method employs cyclocondensation reactions between dichloro-fluoro pyrimidine intermediates and malononitrile derivatives.
Representative Pathway:
-
Cyclization :
-
Starting Material : 2,4-Dichloro-5-fluoropyrimidine
-
Reagents : Diethyl malonate, potassium carbonate
-
Solvent : Ethanol
-
Temperature : 80°C
-
Outcome : Formation of the pyrido[4,3-d]pyrimidine core with chlorine and fluorine substituents.
-
-
Chlorination :
Subsequent treatment with POCl₃ introduces additional chlorine atoms at positions 4 and 7.
Comparative Analysis of Methods
Mechanistic Insights
-
POCl₃ Chlorination : The reaction proceeds via protonation of hydroxyl groups by POCl₃, followed by nucleophilic displacement with chloride ions.
-
SₙAr Reactivity : Electron-deficient positions 2 and 4 on the pyrido[4,3-d]pyrimidine ring facilitate substitution with nitrogen- or oxygen-based nucleophiles.
Industrial-Scale Considerations
Large-scale production prioritizes cost-effectiveness and safety:
-
Solvent Choice : Dichloromethane and dioxane are preferred for their low boiling points and ease of removal.
-
Catalyst Use : Molecular sieves (4 Å) enhance reaction efficiency in substitution steps.
Emerging Strategies
Recent advances focus on flow chemistry and microwave-assisted synthesis to reduce reaction times and improve selectivity. For example, microwave irradiation in POCl₃-mediated chlorination cuts processing time by 50% .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atoms at positions 4 and 7 are highly susceptible to nucleophilic substitution under basic conditions. This reactivity is exploited to introduce diverse functional groups:
Key Observations :
-
The C4 chlorine is preferentially substituted due to its proximity to the electron-withdrawing fluorine atom, enhancing electrophilicity .
-
Steric hindrance at C7 necessitates harsher conditions or transition-metal catalysis for substitution .
Suzuki–Miyaura Cross-Coupling
The C7 chlorine participates in palladium-catalyzed cross-coupling reactions, enabling aryl/heteroaryl functionalization:
Example Reaction :
text4,7-Dichloro-8-fluoropyrido[4,3-d]pyrimidine + Boronate ester → Pd(PPh₃)₄, CsF, DMF, 80°C → Biaryl-substituted product
Data :
-
Catalyst: PdCl₂(dppf) or Pd(PPh₃)₄
-
Optimal temperature: 80–100°C
Applications :
Reductive Amination and Alkylation
The pyrido[4,3-d]pyrimidine core undergoes reductive modifications to introduce alkyl/amino groups:
| Reaction Type | Reagents | Conditions | Outcome | References |
|---|---|---|---|---|
| Reductive amination | NaCNBH₃, formaldehyde | MeOH, RT | N-Methylation at C3 | |
| Alkylation | Aldehydes, NaBH(OAc)₃ | DCM, 0°C | Benzyl-substituted derivatives |
Mechanistic Insight :
-
The NH group in the pyrimidine ring acts as a nucleophile, reacting with aldehydes to form imines, which are reduced to secondary amines .
Halogen Exchange Reactions
Fluorine and chlorine atoms participate in halogen-exchange reactions under metal catalysis:
Example :
textThis compound + KF → CuI, DMF, 120°C → 4-Chloro-7-fluoro-8-fluoropyrido[4,3-d]pyrimidine
Key Parameters :
Stability and Reactivity Trends
Scientific Research Applications
Medicinal Chemistry
The compound is primarily recognized for its potential as a pharmaceutical agent. It has been studied for its ability to inhibit specific enzymes and receptors, particularly in cancer research. Notably, 4,7-Dichloro-8-fluoropyrido[4,3-D]pyrimidine has shown promise as an inhibitor of the KRAS protein, which is often mutated in various malignancies. Its binding affinity for mutant forms of KRAS suggests that it could be developed into a targeted therapy for cancers driven by this mutation .
Case Study: KRAS Inhibition
Recent studies have demonstrated that this compound can effectively bind to mutant forms of KRAS, modulating pathways associated with tumor growth and proliferation. For instance, it has been reported that the compound interacts with KRAS G12D, demonstrating selectivity that could lead to advancements in targeted cancer therapies .
Biological Studies
Researchers utilize this compound to explore its interactions with biological molecules. Its mechanism of action involves binding to target proteins and altering their activity. This property is crucial for understanding its therapeutic potential and developing new treatments for diseases linked to dysregulated protein functions .
Mechanism of Action
The compound binds to specific enzymes or receptors, modulating their activity. This interaction can lead to significant biological effects, making it a valuable tool in pharmacological research aimed at elucidating disease mechanisms .
Materials Science
In addition to its pharmaceutical applications, this compound is explored in materials science for developing advanced materials with unique properties such as high thermal stability and specific electronic characteristics. Its structural features may contribute to innovative applications in electronic devices and sensors .
Agricultural Chemistry
The compound's biological activity suggests potential applications in agrochemicals for pest control and growth regulation. Its reactivity can be harnessed to develop new formulations that enhance crop protection strategies while minimizing environmental impact .
Comparative Data Table
| Application Area | Key Focus | Notable Findings |
|---|---|---|
| Medicinal Chemistry | Cancer therapy targeting KRAS | Effective binding to mutant KRAS proteins |
| Biological Studies | Protein interaction studies | Modulates enzyme activity affecting tumors |
| Materials Science | Development of advanced materials | High thermal stability and electronic properties |
| Agricultural Chemistry | Agrochemical formulations | Potential for pest control and growth regulation |
Mechanism of Action
The mechanism of action of 4,7-Dichloro-8-fluoropyrido[4,3-D]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the structure of the compound it interacts with.
Comparison with Similar Compounds
Structural and Electronic Comparisons
Pyrido[4,3-d]pyrimidine derivatives vary in substituent patterns and electronic properties, impacting their reactivity and biological activity. Below is a comparison with structurally related analogs:
Key Observations :
- Electronic Profiles : Pyrazolo[4,3-d]pyrimidines exhibit narrow HOMO-LUMO gaps (~1.44 kcal/mol), suggesting similar reactivities and stability under physiological conditions . In contrast, pyrido[4,3-d]pyrimidines with halogen substituents (e.g., Cl, F) are more electrophilic, favoring nucleophilic substitutions .
- Biological Activity : Pyrido[4,3-d]pyrimidines with bulky substituents (e.g., naphthalene in ) show kinase inhibition, whereas pyrazolo analogs lack anticancer activity due to missing NH groups critical for kinase binding .
Contrasts :
- Halogenation (Cl, F) in pyrido derivatives enhances metabolic stability and target engagement compared to non-halogenated pyrazolo systems .
Biological Activity
4,7-Dichloro-8-fluoropyrido[4,3-D]pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various enzymes and receptors involved in cancer and other diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
The biological activity of pyrido[4,3-d]pyrimidine derivatives, including this compound, primarily involves the inhibition of key enzymes such as dihydrofolate reductase (DHFR) and various kinases.
1. Dihydrofolate Reductase (DHFR) Inhibition
- DHFR is crucial for DNA synthesis as it catalyzes the conversion of dihydrofolate to tetrahydrofolate. Inhibiting this enzyme disrupts DNA replication and repair processes, leading to cell death, particularly in rapidly dividing cancer cells .
- Compounds similar to this compound have shown high affinity towards DHFR, making them potential candidates for cancer therapies .
2. Kinase Inhibition
- Pyrido[4,3-d]pyrimidines are also known to inhibit various kinases involved in cell signaling pathways. These include:
Therapeutic Potential
The therapeutic applications of this compound and its derivatives have been explored in several studies:
Table 1: Summary of Biological Activities
Case Studies
Several studies have highlighted the efficacy of pyrido[4,3-d]pyrimidine derivatives in preclinical models:
- Inhibition of Tumor Growth
- Selectivity for Cancer Cells
- Combination Therapies
Q & A
Q. What are the key synthetic routes for 4,7-dichloro-8-fluoropyrido[4,3-d]pyrimidine and its derivatives?
A common method involves nucleophilic substitution reactions. For example, 2,4,7-trichloro-8-fluoropyrido[4,3-d]pyrimidine reacts with amines like (R)-3-methylpiperidin-3-ol hydrochloride in acetonitrile using DIPEA as a base at 0°C under nitrogen, yielding substituted derivatives . Another route employs hydrazine hydrate or phenylhydrazine to form pyrido[4,3-d]pyrimidine derivatives via cyclization, confirmed by IR (absence of C≡N bands) and NMR (characteristic NH/aromatic signals) .
Q. How is structural characterization performed for this compound class?
Key techniques include:
Q. What preliminary biological screening methods are used?
Antimicrobial activity is assessed via inhibition zone diameter (IZD) against pathogens like Staphylococcus aureus and Candida albicans at concentrations of 50–200 µg/mL . Activity is often moderate, suggesting further derivatization for optimization .
Advanced Research Questions
Q. What mechanistic insights govern the synthesis of pyrido[4,3-d]pyrimidines?
The Staudinger/aza-Wittig reaction is critical. For example, 5-acyl-4-(β-azidoalkyl)pyrimidines undergo intramolecular cyclization with PPh₃ in refluxing methanol, forming pyrido[4,3-d]pyrimidine-2-ones. Reaction efficiency depends on carbonyl electrophilicity and steric factors, with yields up to 83% . Incomplete conversion in THF (45% yield) highlights solvent-dependent reactivity .
Q. How can reaction conditions be optimized for high-yield synthesis?
- Solvent selection : Methanol outperforms THF in cyclization reactions due to better intermediate stability .
- Catalyst/base choice : DIPEA in acetonitrile facilitates nucleophilic substitution at 0°C without side reactions .
- Temperature control : Reflux conditions (e.g., 5.5–8 hours in methanol) ensure complete conversion .
Q. What strategies address contradictions in bioactivity data?
Discrepancies in antimicrobial results (e.g., varying IZD across compounds 4a, 8a, 8b, 12) may arise from:
Q. How are pyrido[4,3-d]pyrimidines applied in medicinal chemistry?
Derivatives serve as kinase inhibitor intermediates. For example, antitumor agents are synthesized via aza-Wittig reactions and evaluated via MTT assays against cancer cell lines (e.g., MCF-7, PC3), with IC₅₀ values guiding structure-activity relationships .
Methodological Considerations
Q. What analytical challenges arise in purity assessment?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
